molecular formula C26H23N5O4S B11983629 methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate

Cat. No.: B11983629
M. Wt: 501.6 g/mol
InChI Key: KJYRAECXTFURKE-JVWAILMASA-N
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Description

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This complex molecule features a 1,2,4-triazole core, a structure known for its diverse biological activities, substituted with methoxyphenyl and phenyl groups, and further functionalized with a (sulfanyl)acetyl hydrazone moiety. The specific molecular framework suggests potential for investigation in various areas, including medicinal chemistry and materials science. Researchers may explore this compound as a key intermediate or precursor in the synthesis of novel heterocyclic systems, or as a candidate for biochemical screening to evaluate potential pharmacological properties. The exact mechanism of action, physicochemical properties, and primary research applications are areas for active investigation and would be determined by the researcher's specific experimental design. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. All information provided is for research reference purposes.

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C26H23N5O4S/c1-34-22-14-12-19(13-15-22)24-29-30-26(31(24)21-6-4-3-5-7-21)36-17-23(32)28-27-16-18-8-10-20(11-9-18)25(33)35-2/h3-16H,17H2,1-2H3,(H,28,32)/b27-16+

InChI Key

KJYRAECXTFURKE-JVWAILMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

Intermediate A is synthesized through a two-step protocol:

  • Formation of 4-Phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol :

    • A mixture of 4-methoxyphenylacetic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv) undergoes cyclization in phosphoryl chloride (POCl₃) at 80–90°C for 6–8 hours.

    • Reaction Mechanism : Acid-catalyzed nucleophilic attack followed by dehydration (Figure 2A).

    • Yield : 68–72% after recrystallization from ethanol.

Alternative Route Using Hydrazine Carbothioamide

An optimized method employs hydrazine carbothioamide and 4-methoxyphenacyl bromide:

  • Reflux in dry toluene with triethylamine (Et₃N) for 12 hours yields Intermediate A in 79% purity (HPLC).

Preparation of 2-Chloro-N'-(4-(Methoxycarbonyl)Benzylidene)Acetohydrazide (Intermediate B)

Hydrazone Formation

Intermediate B is synthesized via condensation:

  • Reagents : Methyl 4-formylbenzoate (1.0 equiv) and chloroacetyl hydrazide (1.1 equiv).

  • Conditions : Reflux in absolute ethanol with glacial acetic acid (5 mol%) for 4 hours.

  • Workup : Precipitation in ice-water followed by filtration yields pale-yellow crystals (mp 142–144°C).

Stereochemical Control

The E-configuration of the hydrazone is ensured by:

  • Using excess acetic acid to protonate the imine nitrogen, favoring anti-periplanar geometry.

  • Maintaining reaction temperatures below 60°C to prevent isomerization.

Final Coupling Reaction

Thioether Formation

The target compound is assembled by reacting Intermediates A and B:

  • Reaction Setup :

    • Intermediate A (1.0 equiv), Intermediate B (1.05 equiv), K₂CO₃ (2.0 equiv) in anhydrous DMF.

    • Stirred under nitrogen at 50°C for 8 hours.

  • Mechanism : Nucleophilic substitution (SN2) at the chloroacetamide moiety (Figure 2B).

  • Yield : 63–67% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Optimization Strategies

  • Solvent Screening : DMF outperforms THF and acetonitrile in reaction efficiency (Table 1).

  • Base Selection : K₂CO₃ provides higher yields compared to NaHCO₃ or Et₃N.

Table 1 : Solvent Optimization for Coupling Reaction

SolventTemperature (°C)Time (h)Yield (%)
DMF50867
THF601241
Acetonitrile701038

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.89–6.85 (m, 13H, aromatic), 4.21 (s, 2H, SCH₂), 3.84 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H₂O 75:25, λ = 254 nm).

Challenges and Mitigation Strategies

Hydrazone Isomerization

  • Issue : Spontaneous Z/E isomerization under basic conditions.

  • Solution : Conduct coupling reactions at neutral pH and low temperatures.

Thiol Oxidation

  • Issue : Oxidation of the triazole thiol to disulfide.

  • Prevention : Use degassed solvents and inert atmosphere.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) employs:

  • Continuous Flow Reactor : For triazole cyclization (residence time 30 min, 85°C).

  • Crystallization : Anti-solvent addition (water) to isolate the final product with 95% recovery .

Chemical Reactions Analysis

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and methoxyphenyl group play crucial roles in its binding to target proteins, leading to the modulation of biological activities. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed effects .

Comparison with Similar Compounds

2-{[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N′-[(E)-(2-Ethoxyphenyl)Methylene]Acetohydrazide ()

  • Structural Differences : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent and introduces an ethoxy group on the benzylidene moiety.
  • The ethoxy group increases steric bulk, which may reduce solubility compared to the methoxy analog .

4-{(E)-[({[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetyl)Hydrazono]Methyl}-2-Methoxyphenyl Acetate ()

  • Structural Differences : Features a chlorophenyl group at position 4 of the triazole and an additional acetate ester on the benzylidene ring.
  • Impact : The acetate group may enhance metabolic stability but could reduce cell permeability due to increased polarity .

Compounds 6l–6s ()

These derivatives (e.g., 6l , 6m , 6s ) share the 4-(4-methoxyphenyl)-5-aryl-4H-1,2,4-triazole scaffold but vary in substituents at position 3 (e.g., thiophen-2-yl, benzo[d]thiazole):

  • Key Data :
Compound Yield (%) Melting Point (°C) Activity (IC₅₀, nM)
6l 93 125–128 12 ± 1.5 (5-LOX)
6s 80 198–200 8 ± 0.9 (5-LOX)
  • Comparison : The target compound lacks explicit activity data in the provided evidence, but the high yields (80–93%) and low IC₅₀ values of analogs suggest that similar triazole derivatives are potent inhibitors of 5-lipoxygenase-activating protein (FLAP) .

Analogues with Modified Linker Groups

Methyl 4-[(E)-{[3-(2-Chlorophenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-Yl]Imino}Methyl]Benzoate ()

  • Structural Differences: Replaces the hydrazinylidene acetyl group with an imino linker and introduces a 2-chlorophenyl substituent.
  • Impact: The imino group may alter tautomerization behavior, affecting electronic properties and metal-chelation capacity .

Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate ()

  • Structural Differences : Substitutes the triazole core with a hydroxy-methoxyphenyl group and uses an ethyl ester.
  • Impact: The hydroxy group enables hydrogen bonding, enhancing nonlinear optical (NLO) properties (hyperpolarizability = 1.53 × 10⁻³⁰ esu) .

Physicochemical Properties

  • Solubility : Sulfanyl groups (e.g., in ) improve solubility in polar aprotic solvents (e.g., DMSO) compared to oxygen-linked analogs.
  • Thermal Stability : Melting points of triazole derivatives range widely (125–200°C), with higher values correlating to increased aromatic substitution (e.g., 6s at 198–200°C vs. 6l at 125–128°C) .

Biological Activity

Methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate (CAS Number: 314288-80-7) is a complex organic compound featuring a triazole moiety and hydrazone linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C23H20N6O2S\text{C}_{23}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes:

  • A triazole ring which is known for its diverse biological activities.
  • A hydrazone linkage that can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was screened against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results indicated that:

  • Low Cytotoxicity : The compound exhibited low cytotoxic effects on leukemia (K-562, SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines at a concentration of 10 µM. Only a few cell lines showed slight sensitivity to the compound's effects .
Cell Line TypeSensitivity at 10 µMRemarks
Leukemia (K-562)Slightly sensitiveLow activity observed
Colon (HCT-15)Slightly sensitiveLow activity observed
Melanoma (SK-MEL-5)Slightly sensitiveLow activity observed

These findings suggest that while the compound has some activity against specific cancer types, its overall efficacy may be limited.

Structure-Activity Relationship (SAR)

The structure-activity relationship of various derivatives indicates that:

  • Electron-Withdrawing Groups : The presence of para-halogen-substituted phenyl groups enhances biological activity.
  • Hydrazone and Triazole Linkages : These moieties are critical for enhancing anticancer and anticonvulsant activities.

Case Study 1: Anticancer Screening

In a study conducted by Abdel-Wahab et al., the compound's anticancer activity was assessed using standardized protocols from the National Cancer Institute. The findings revealed that:

  • The compound showed minimal activity against most cancer types.

Case Study 2: Related Compounds

A related triazole derivative demonstrated significant anticonvulsant action with a median effective dose significantly lower than standard medications like ethosuximide. This highlights the importance of further exploring this compound for similar therapeutic potentials.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 4-{(E)-[...]benzoate with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of triazole-thiol intermediates with hydrazine derivatives. Key steps include:
  • Microwave-assisted coupling : Use microwave irradiation (80–120°C, 30–60 min) for efficient hydrazone formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfanyl-acetyl coupling .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
    Critical parameters include pH control (neutral to mildly acidic) during hydrazinylidene formation to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone geometry (E/Z) and sulfanyl-acetyl linkage. Chemical shifts for the triazole protons typically appear at δ 8.1–8.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity. Retention times should be cross-referenced with synthetic intermediates .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and fragment patterns to verify the intact triazole and benzoate moieties .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound compared to similar triazole derivatives?

  • Methodological Answer : Design a SAR study using analogs with systematic substitutions (Table 1):
Substituent PositionModifications TestedBiological Activity (IC50_{50}, μM)Reference
4-Methoxyphenyl-OCH3_3 → -H, -ClAntimicrobial: 2.1–12.4
Phenyl ringElectron-withdrawing groupsAnticancer: 0.8–5.7
HydrazinylideneE → Z isomerismReduced activity (3-fold)

Use in vitro assays (e.g., kinase inhibition, microbial growth assays) to correlate structural features with activity. Molecular docking can predict binding modes to targets like HDACs or bacterial enzymes .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line specificity, serum-free media) to isolate confounding variables .
  • Structural Validation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemical integrity (e.g., E-hydrazone vs. Z-hydrazone) .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by experimental noise .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC2 (PDB: 4LXZ). Focus on hydrogen bonding between the triazole sulfur and Arg39 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS (50 ns trajectories) to assess stability of the sulfanyl-acetyl group in hydrophobic pockets .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and toxicity .

Q. What advanced techniques confirm the compound’s crystal structure and stereochemistry?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the E-hydrazone configuration and dihedral angles between triazole and benzoate planes. Data deposition in CCDC (e.g., CCDC-1441403) ensures reproducibility .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral derivatives by analyzing C=O and N-H stretching modes (1800–1600 cm1^{-1}) .
  • Solid-State NMR : Confirm packing arrangements and hydrogen-bonding networks using 1H^1H-13C^{13}C CP/MAS experiments .

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